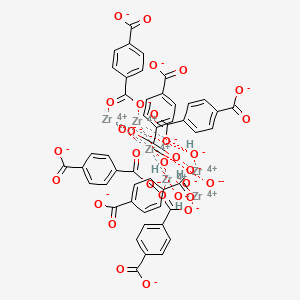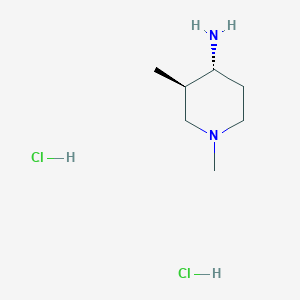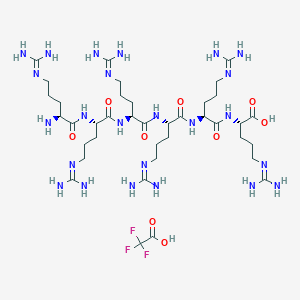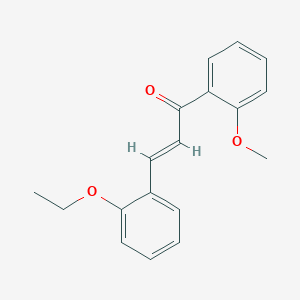![molecular formula C12H21F3OS B6416546 Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% CAS No. 119454-15-8](/img/structure/B6416546.png)
Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester (CFTS) is a novel compound that has recently been developed and studied for a variety of scientific research applications. CFTS is a water-soluble, non-toxic, and thermally stable compound that has a wide range of uses in the fields of biochemistry, pharmacology, and materials science.
Scientific Research Applications
Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% has a wide range of applications in the fields of biochemistry, pharmacology, and materials science. In biochemistry, Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% has been used to study the effects of oxidative stress on cells and to investigate the mechanism of action of antioxidant compounds. In pharmacology, Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% has been used to study the effects of drugs on the body, as well as to develop new drugs. In materials science, Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% has been used to study the properties of polymers and to develop new materials.
Mechanism of Action
Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is thought to do this by forming a complex with ROS and RNS, which prevents them from reacting with other molecules and thus prevents oxidative damage. Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% is also thought to act as an anti-inflammatory, by inhibiting the release of inflammatory cytokines.
Biochemical and Physiological Effects
Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% has been found to have a number of biochemical and physiological effects. In vitro studies have shown that Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% can inhibit the formation of ROS, reduce inflammation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% can reduce oxidative damage and improve the antioxidant capacity of cells. Furthermore, Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% has been found to have anti-cancer and anti-aging effects, as well as to improve the function of the immune system.
Advantages and Limitations for Lab Experiments
Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% has several advantages for laboratory experiments. It is water-soluble, non-toxic, and thermally stable, making it easy to use in a variety of experiments. Additionally, it is relatively inexpensive and can be easily synthesized. However, Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% is not very soluble in organic solvents, making it difficult to use in some experiments.
Future Directions
The potential applications of Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% are still being explored. One potential future direction is to use Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% as a drug delivery system, as it has been shown to be both non-toxic and thermally stable. Additionally, Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% could be used to develop new materials, such as polymers, for use in a variety of applications. Finally, Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% could be used to study the effects of oxidative stress on cells and to develop new drugs.
Synthesis Methods
Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96% is synthesized by combining carbonofluoridothioic acid with 1-(1,1-difluoroethyl)nonyl ester. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. First, an acid-base reaction occurs, resulting in the formation of an intermediate. This intermediate then undergoes a condensation reaction, resulting in the formation of Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%. The reaction is typically carried out in an organic solvent, such as dichloromethane, at temperatures between 0 and 40°C.
properties
IUPAC Name |
S-(2,2-difluoroundecan-3-yl) fluoromethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3OS/c1-3-4-5-6-7-8-9-10(12(2,14)15)17-11(13)16/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCMKPLXHQIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(C)(F)F)SC(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

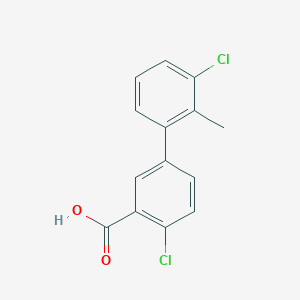
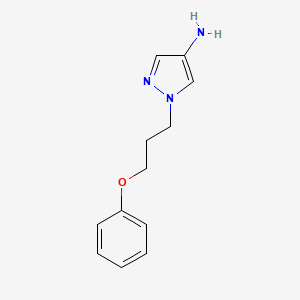
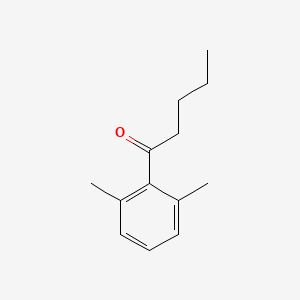
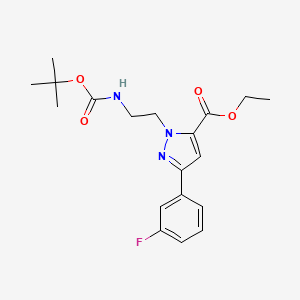
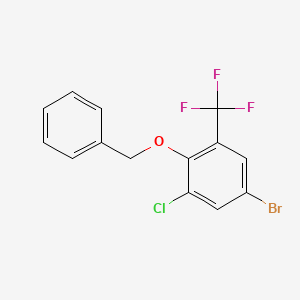
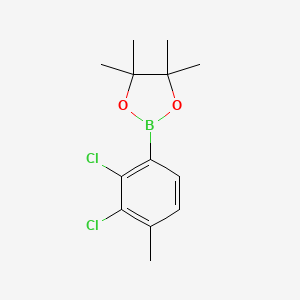
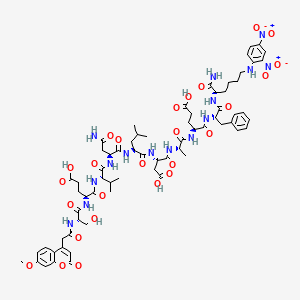
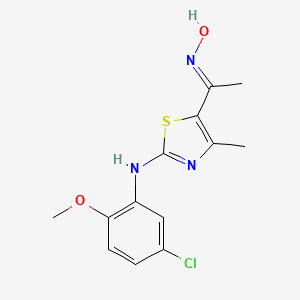
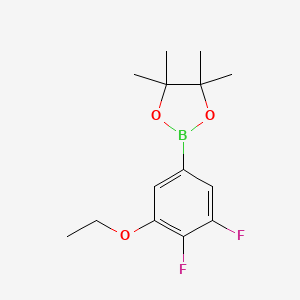
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)
